molecular formula C19H16N4O3 B5602531 methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5602531
M. Wt: 348.4 g/mol
InChI Key: DURFPPKOGFMMIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.12224039 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline scaffold, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3

This molecular composition indicates the presence of functional groups that may contribute to its biological activity.

Anticancer Activity

Research has shown that derivatives of pyrroloquinoxalines exhibit potent anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines. The results demonstrated:

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1161.9
This compoundMCF-72.3
Doxorubicin (control)HCT-1163.23

These findings suggest that the compound exhibits comparable or superior activity to established chemotherapeutics like doxorubicin, warranting further investigation into its mechanism of action and potential clinical applications .

Enzymatic Inhibition

The compound has been identified as an inhibitor of key enzymes implicated in cancer progression. Notably, it has shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.

Inhibition Assay Results

In a comparative study assessing COX-2 inhibition:

CompoundInhibition Efficiency (%) at 200 µg/mL
This compound97.45
Diclofenac (control)100.00

These results indicate significant potential for this compound as an anti-inflammatory and anticancer agent through COX-2 inhibition .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Studies suggest that it may exert its effects through:

  • Inhibition of cell cycle progression : By interfering with key regulatory proteins.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.
  • Targeting multiple signaling pathways : Including PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Properties

IUPAC Name

methyl 2-amino-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-25-12-9-7-11(8-10-12)23-17(20)15(19(24)26-2)16-18(23)22-14-6-4-3-5-13(14)21-16/h3-10H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURFPPKOGFMMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.